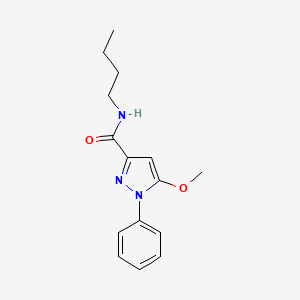
15-Methyl-1-oxacyclohexadecane-2,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-Methyl-1-oxacyclohexadecane-2,13-dione is a chemical compound with the molecular formula C15H26O3. It is also known by other names such as 12-ketopentadecanolide and 12-oxo-15-pentadecanolide . This compound is part of the larger family of oxacyclohexadecanes, which are characterized by a 16-membered ring containing an oxygen atom and two ketone groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methyl-1-oxacyclohexadecane-2,13-dione typically involves the cyclization of long-chain hydroxy acids or esters. One common method is the lactonization of 15-hydroxy-1-pentadecanone under acidic conditions . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product .
化学反応の分析
Types of Reactions
15-Methyl-1-oxacyclohexadecane-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
15-Methyl-1-oxacyclohexadecane-2,13-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
作用機序
The mechanism of action of 15-Methyl-1-oxacyclohexadecane-2,13-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability .
類似化合物との比較
Similar Compounds
12-Ketopentadecanolide: Another member of the oxacyclohexadecane family with similar structural features.
12-Oxo-15-pentadecanolide: A closely related compound with comparable chemical properties.
Uniqueness
15-Methyl-1-oxacyclohexadecane-2,13-dione is unique due to its specific methyl substitution, which can influence its reactivity and interaction with other molecules.
特性
CAS番号 |
57785-40-7 |
|---|---|
分子式 |
C16H28O3 |
分子量 |
268.39 g/mol |
IUPAC名 |
15-methyl-oxacyclohexadecane-2,13-dione |
InChI |
InChI=1S/C16H28O3/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)19-13-14/h14H,2-13H2,1H3 |
InChIキー |
OMEHFLCQTFHGJQ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)CCCCCCCCCCC(=O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


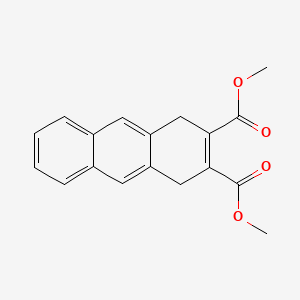
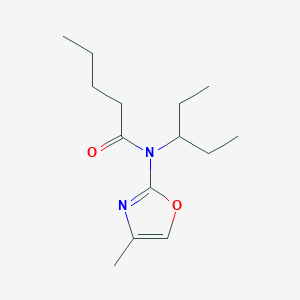

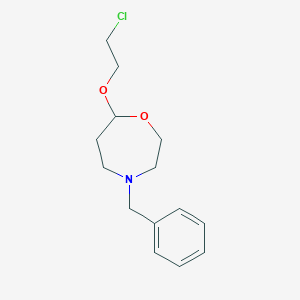

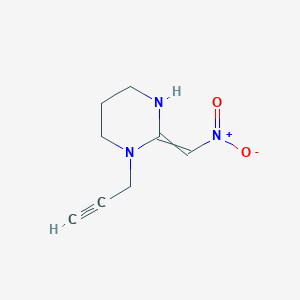
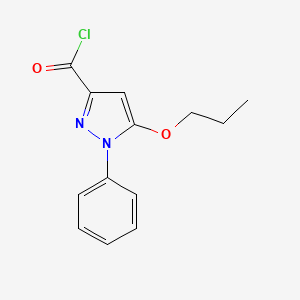
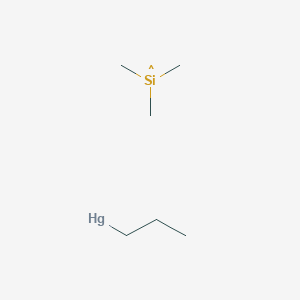
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
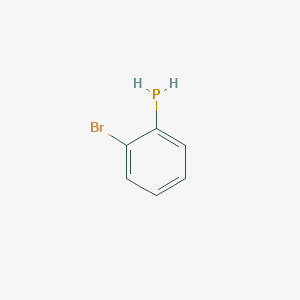
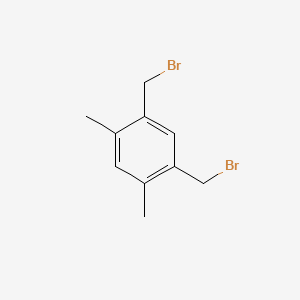
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)

